molecular formula C9H16N2O B12114069 4-Amino-1-cyclopentylpyrrolidin-2-one

4-Amino-1-cyclopentylpyrrolidin-2-one

Cat. No.: B12114069
M. Wt: 168.24 g/mol
InChI Key: NAXXXUBOAYFUGT-UHFFFAOYSA-N
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Description

4-Amino-1-cyclopentylpyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core with an amino group at the 4-position and a cyclopentyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-cyclopentylpyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentylamine with a suitable precursor to form the pyrrolidin-2-one ring. The process may include steps such as amination, cyclization, and subsequent functional group modifications .

Industrial Production Methods: Industrial production methods for this compound often utilize cost-effective and scalable processes. For instance, the use of simple and inactivated cyclic amines as substrates, along with air-stable and low-cost copper salts as promoters, and non-poisonous oxidants like Oxone, makes the preparation method attractive and practical .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-cyclopentylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups to amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions at the amino or cyclopentyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

4-Amino-1-cyclopentylpyrrolidin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-1-cyclopentylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Pyrrolidine-2-one: Shares the pyrrolidin-2-one core but lacks the amino and cyclopentyl groups.

    Cyclopentylamine: Contains the cyclopentyl group but lacks the pyrrolidin-2-one structure.

    4-Aminopyrrolidine: Similar amino substitution but lacks the cyclopentyl group.

Uniqueness: 4-Amino-1-cyclopentylpyrrolidin-2-one is unique due to the combination of the pyrrolidin-2-one core with both an amino group and a cyclopentyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

4-amino-1-cyclopentylpyrrolidin-2-one

InChI

InChI=1S/C9H16N2O/c10-7-5-9(12)11(6-7)8-3-1-2-4-8/h7-8H,1-6,10H2

InChI Key

NAXXXUBOAYFUGT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CC(CC2=O)N

Origin of Product

United States

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